molecular formula C21H23ClN2O2S B2440629 3-(4-CHLOROBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE CAS No. 895649-58-8

3-(4-CHLOROBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE

Cat. No.: B2440629
CAS No.: 895649-58-8
M. Wt: 402.94
InChI Key: PWINZBBLHCFJBR-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE is a complex organic compound that belongs to the class of sulfonyl quinolines This compound is characterized by the presence of a quinoline ring system substituted with a sulfonyl group and an amine group

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N,N,6-triethylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2S/c1-4-15-7-12-19-18(13-15)21(24(5-2)6-3)20(14-23-19)27(25,26)17-10-8-16(22)9-11-17/h7-14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWINZBBLHCFJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Substitution with 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Key Reaction Mechanisms

The reaction mechanism involves:

  • Base-mediated deprotonation : Triethylamine neutralizes the acidic N–H group of the quinolin-4-amine, enhancing nucleophilicity.

  • Electrophilic substitution : The sulfonyl chloride’s sulfur undergoes nucleophilic attack by the deprotonated amine.

  • Formation of sulfonamide : The chloride ion is displaced, yielding the target compound.

Toxicity Considerations :

  • 4-Chlorobenzenesulfonyl chloride is classified as GHS H314 (causes severe skin burns/eye damage) and H335 (respiratory irritant).

  • Proper PPE and ventilation are critical during synthesis.

Reaction Optimization and Data

Experimental conditions from analogous reactions using 4-chlorobenzenesulfonyl chloride are summarized below:

Reaction Type Yield Conditions
Amine coupling 71%H₂SO₄, HNO₃, 30–60°C
Pyridine-mediated 36%Pyridine, DCM, 0–20°C, 16h
Triethylamine-catalyzed 90%DCM, 25°C, 8h

Note : Yields vary based on substrates and purification methods.

Structural and Functional Analysis

  • Sulfonamide bond stability : The sulfonamide linkage is chemically robust, resistant to hydrolysis under mild conditions.

  • Pharmacological implications : The quinolin-4-amine core may exhibit antimalarial or anticancer activity, while the sulfonamide group could modulate solubility or target binding.

Literature and Patent Precedents

  • Patent GB2135666A describes the industrial-scale synthesis of 4-chlorobenzenesulfonyl chloride, emphasizing its role as a precursor for polysulfones and pharmaceuticals.

  • Research on quinoline derivatives highlights their utility in medicinal chemistry, suggesting potential applications for the target compound.

Scientific Research Applications

Antimicrobial Properties

Research has shown that quinoline derivatives exhibit significant antimicrobial activity. In particular, compounds similar to 3-(4-chlorobenzenesulfonyl)-N,N,6-triethylquinolin-4-amine have been tested against various bacterial strains. For instance, studies indicate that quinoline derivatives can inhibit the growth of Mycobacterium smegmatis and Pseudomonas aeruginosa, making them potential candidates for developing new antibiotics .

Anticancer Activity

Quinoline-based compounds have also been investigated for their anticancer properties. The sulfonyl group enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .

Acetylcholinesterase Inhibition

Given the importance of acetylcholine in neurological functions, compounds that inhibit acetylcholinesterase (AChE) are being explored for treating neurodegenerative diseases like Alzheimer's. Research indicates that quinoline derivatives can effectively inhibit AChE, thereby increasing acetylcholine levels and potentially improving cognitive function .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntimicrobialMycobacterium smegmatisSignificant growth inhibition
AntimicrobialPseudomonas aeruginosaModerate growth inhibition
AChE InhibitionAcetylcholinesteraseIC50 values indicating strong inhibition
AnticancerVarious cancer cell linesInduced apoptosis

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Antibiotics : Given its antimicrobial properties, further development could lead to new treatments for infections caused by resistant bacterial strains.
  • Anticancer Drugs : The ability to induce apoptosis in cancer cells positions this compound as a candidate for anticancer therapy.
  • Cognitive Enhancers : Its role as an AChE inhibitor may provide therapeutic avenues for Alzheimer's disease treatment.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar sulfonyl group and aromatic substitution.

    4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar aromatic substitution and sulfonyl group.

Uniqueness

3-(4-CHLOROBENZENESULFONYL)-N,N,6-TRIETHYLQUINOLIN-4-AMINE is unique due to its specific quinoline core structure combined with the sulfonyl and amine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-(4-Chlorobenzenesulfonyl)-N,N,6-triethylquinolin-4-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chlorobenzenesulfonyl group and triethylamine moieties. Its molecular formula is C19H22ClN2O2SC_{19}H_{22}ClN_{2}O_{2}S, and it has a molecular weight of approximately 378.90 g/mol. The presence of the sulfonyl group is critical for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may act by inhibiting specific kinases involved in cancer cell signaling pathways. Studies have demonstrated that quinoline derivatives can modulate the activity of protein kinases, leading to reduced tumor growth in vitro and in vivo .

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. The sulfonyl group enhances the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

  • Case Studies : A study on related compounds showed effective inhibition against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The structure-activity relationship (SAR) analysis indicated that modifications to the quinoline ring could enhance antimicrobial efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It is hypothesized that the compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Research Findings : In animal models, administration of similar quinoline derivatives resulted in decreased levels of inflammatory markers, suggesting a promising avenue for treating inflammatory diseases .

Data Tables

Activity TypeMechanism of ActionReference
AnticancerInhibition of protein kinases ,
AntimicrobialDisruption of microbial membranes
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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